molecular formula C11H10O3 B3063358 3-Ethoxychromen-2-one CAS No. 65216-93-5

3-Ethoxychromen-2-one

Cat. No.: B3063358
CAS No.: 65216-93-5
M. Wt: 190.19 g/mol
InChI Key: PPGXDBJURPEKDZ-UHFFFAOYSA-N
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Description

Ethoxycoumarin, also known as 7-ethoxycoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. It is characterized by the presence of an ethoxy group at the 7th position of the coumarin structure. Ethoxycoumarin is widely used in biochemical research as a substrate to study enzyme activity, particularly cytochrome P450 enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxycoumarin can be synthesized through various methods, including the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-keto esters in the presence of acid catalysts. For example, the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid can yield ethoxycoumarin .

Industrial Production Methods

Industrial production of ethoxycoumarin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethoxycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxycoumarin, dihydrocoumarin, and various substituted coumarin derivatives .

Scientific Research Applications

Ethoxycoumarin has a wide range of applications in scientific research:

    Chemistry: Used as a model substrate to study enzyme kinetics and reaction mechanisms.

    Biology: Employed in the study of cytochrome P450 enzyme activity in liver microsomes and other tissues.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals

Mechanism of Action

Ethoxycoumarin exerts its effects primarily through its interaction with cytochrome P450 enzymes. It undergoes O-deethylation to form hydroxycoumarin, which can then participate in further biochemical reactions. This process involves the activation of molecular oxygen and the transfer of electrons, leading to the formation of reactive intermediates that facilitate the deethylation reaction .

Comparison with Similar Compounds

Ethoxycoumarin is similar to other coumarin derivatives, such as umbelliferone and herniarin. its unique ethoxy group at the 7th position distinguishes it from these compounds. This structural difference affects its reactivity and interaction with enzymes, making it a valuable tool in biochemical research .

List of Similar Compounds

Ethoxycoumarin’s unique properties and versatility make it an important compound in various fields of scientific research and industrial applications.

Properties

CAS No.

65216-93-5

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

3-ethoxychromen-2-one

InChI

InChI=1S/C11H10O3/c1-2-13-10-7-8-5-3-4-6-9(8)14-11(10)12/h3-7H,2H2,1H3

InChI Key

PPGXDBJURPEKDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2OC1=O

Key on ui other cas no.

65216-93-5

Origin of Product

United States

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